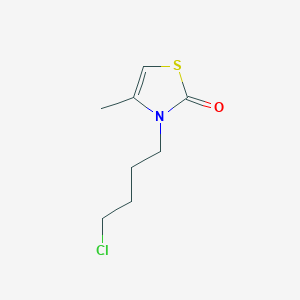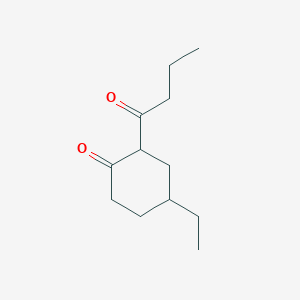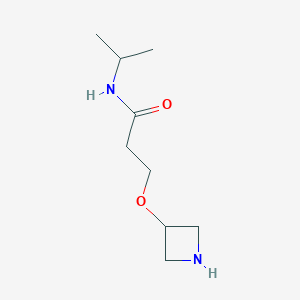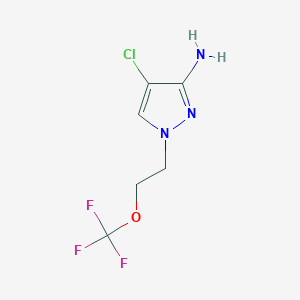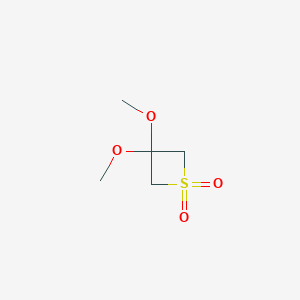
3,3-Dimethoxythietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethoxythietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₀O₄S It is characterized by a four-membered ring structure with two methoxy groups and a sulfone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxythietane 1,1-dioxide typically involves the reaction of thietane derivatives with methanol in the presence of an oxidizing agent. One common method includes the oxidation of thietane with hydrogen peroxide in the presence of a catalyst to form the sulfone group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where thietane derivatives are reacted with methanol and an oxidizing agent under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethoxythietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dimethoxythietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethoxythietane 1,1-dioxide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins containing thiol groups, leading to the formation of covalent bonds.
Pathways Involved: The compound can modulate oxidative stress pathways by acting as an oxidizing or reducing agent, depending on the reaction conditions.
Comparación Con Compuestos Similares
3-Substituted Thietane-1,1-dioxides: These compounds have similar structures but different substituents at the 3-position, leading to variations in their chemical and biological properties.
3,3-Disubstituted Thietane Dioxides: These compounds have two different substituents at the 3-position, which can significantly alter their reactivity and applications.
Uniqueness: 3,3-Dimethoxythietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thietane dioxides. Its methoxy groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C5H10O4S |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
3,3-dimethoxythietane 1,1-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-8-5(9-2)3-10(6,7)4-5/h3-4H2,1-2H3 |
Clave InChI |
UKNJLWDFTVQTJV-UHFFFAOYSA-N |
SMILES canónico |
COC1(CS(=O)(=O)C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


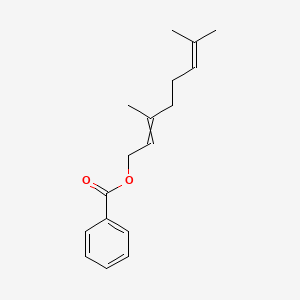
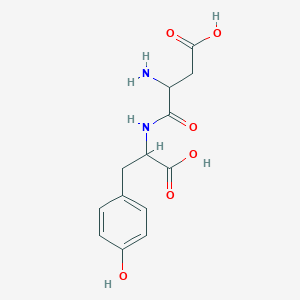
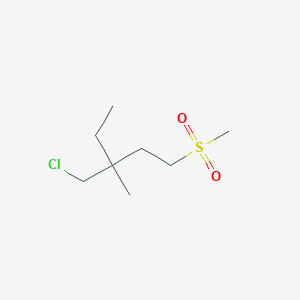
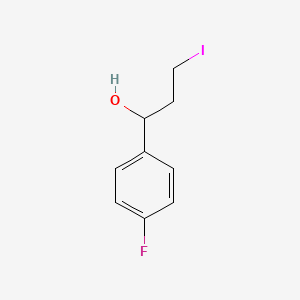

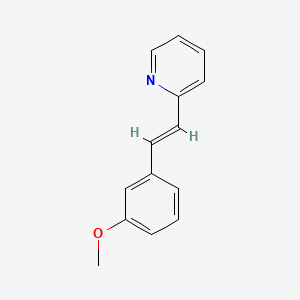
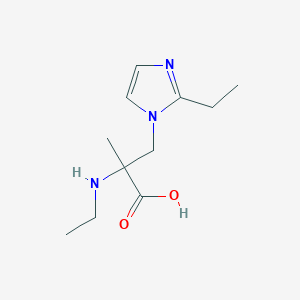
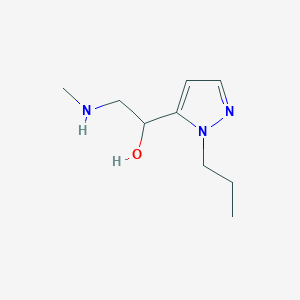
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)

